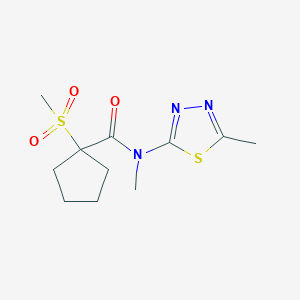![molecular formula C16H22N2O5S2 B7356087 [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7356087.png)
[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is not fully understood. However, it is believed to act on various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate the activity of voltage-gated ion channels, such as sodium and calcium channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, as well as potential use in the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its potential toxicity, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone. One area of research is the further investigation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Another area of research is the study of its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, the development of more efficient synthesis methods could lead to the production of larger quantities of this compound for use in research.
Synthesemethoden
[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone can be synthesized using various methods. One of the most common methods is the reaction of 4-methylsulfonyloxanoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromothiophene. Another method involves the reaction of 3-bromothiophene with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylsulfonyloxanoyl chloride.
Wissenschaftliche Forschungsanwendungen
[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[4-(4-methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-25(21,22)16(3-9-23-10-4-16)15(20)18-7-5-17(6-8-18)14(19)13-2-11-24-12-13/h2,11-12H,3-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBPRGLIXPJZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCOCC1)C(=O)N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-2-[(5-carboxy-1H-pyrrol-3-yl)sulfonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356006.png)
![(1S,6R)-2-(3-fluoro-4-methylphenyl)sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356010.png)
![(1S,6R)-2-[3-(carboxymethyl)phenyl]sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356022.png)

![N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide](/img/structure/B7356034.png)

![[3-(2,6-dichlorophenyl)-1H-pyrrol-2-yl]-(2,6-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7356040.png)
![3-(2,6-dichlorophenyl)-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]triazole-4-carboxamide](/img/structure/B7356047.png)

![1-[1-(2-Methylpropyl)-5-oxopyrrolidine-3-carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7356075.png)
![2-(2,6-dimethylphenyl)-N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356076.png)
![2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7356100.png)
![2-(2,6-dimethylphenyl)-N-[2-(1-methyltetrazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356108.png)
![2-(2,6-dimethylphenyl)-N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356111.png)